![molecular formula C6H14ClNO3 B1472142 Methyl 3-amino-2-hydroxypentanoate hydrochloride CAS No. 1803560-73-7](/img/structure/B1472142.png)
Methyl 3-amino-2-hydroxypentanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-hydroxypentanoate hydrochloride” is an organic compound with the CAS Number: 1803560-73-7 . It has a molecular weight of 183.63 and its molecular formula is C6H14ClNO3 . The compound appears as an oil .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-2-hydroxypentanoate hydrochloride” is 1S/C6H13NO3.ClH/c1-3-4(7)5(8)6(9)10-2;/h4-5,8H,3,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-hydroxypentanoate hydrochloride” is an oil . It is stored at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing organotin(IV) complexes with amino acetate functionalized Schiff base derivatives, demonstrating potential as anticancer drugs. These complexes, characterized by various spectroscopic techniques and elemental analyses, have shown significant cytotoxicity against human tumor cell lines, suggesting their utility in medicinal chemistry (Basu Baul et al., 2009).
Enzymatic Resolution and Molecular Dynamics
The enzymatic resolution of methyl (±)-3-hydroxypentanoate by Candida antarctica lipase B, using different nucleophiles, highlights the importance of molecular dynamics in understanding enzyme selectivity. This research provides insights into enzymatic processes relevant to pharmaceutical and fine chemical syntheses (García-Urdiales et al., 2009).
Biotechnological Production of Pentanol Isomers
Metabolic engineering has been applied to produce pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from microbial fermentations. These chemicals, potentially serving as biofuels, underscore the compound's relevance in the development of sustainable energy sources (Cann & Liao, 2009).
Anticancer and Antibacterial Activities
Studies on nitrogenous compounds produced by deep-sea-derived fungi, including derivatives of methyl 3-amino-2-hydroxypentanoate, have explored their cytotoxic and antiviral activities. Such research indicates the potential of these compounds in developing new therapeutic agents (Luo et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
methyl 3-amino-2-hydroxypentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-4(7)5(8)6(9)10-2;/h4-5,8H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNZPXLLUIEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)OC)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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